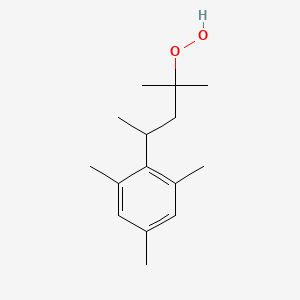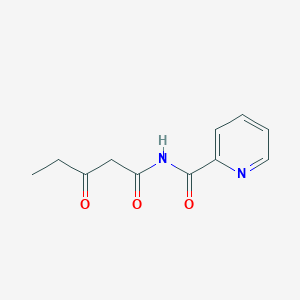![molecular formula C14H11ClF3NO2 B14416356 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline CAS No. 83660-70-2](/img/structure/B14416356.png)
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-trifluoroethoxy group attached to a phenoxy aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline typically involves the etherification of 2-chloro-4-aminophenol with trifluoromethoxytrifluoroethylene . This reaction is carried out under specific conditions to ensure the desired product is obtained with high purity and yield. The process involves:
Starting Materials: 2-chloro-4-aminophenol and trifluoromethoxytrifluoroethylene.
Reaction Conditions: The reaction is typically conducted in the presence of a catalyst to facilitate the etherification process.
Purification: The product is purified through various techniques to achieve the desired purity level.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield . This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Another related compound with different halogenation patterns, affecting its chemical properties and uses.
Uniqueness
4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is unique due to its specific combination of chloro and trifluoroethoxy groups, which confer distinct reactivity and potential applications. This uniqueness makes it valuable in various research and industrial contexts.
Propiedades
Número CAS |
83660-70-2 |
|---|---|
Fórmula molecular |
C14H11ClF3NO2 |
Peso molecular |
317.69 g/mol |
Nombre IUPAC |
4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline |
InChI |
InChI=1S/C14H11ClF3NO2/c15-13(16)14(17,18)21-12-7-5-11(6-8-12)20-10-3-1-9(19)2-4-10/h1-8,13H,19H2 |
Clave InChI |
FHDAAFKNNOZYAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(C(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
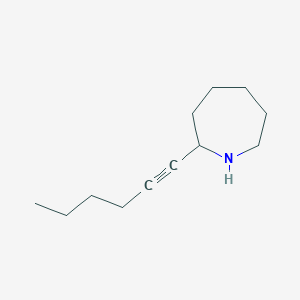



![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)

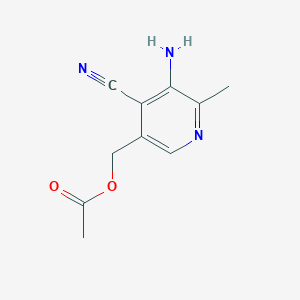
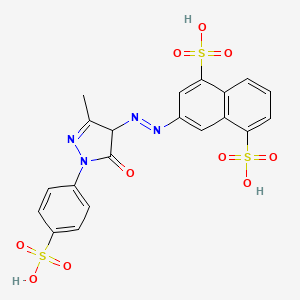
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
